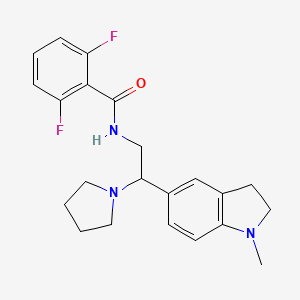

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O/c1-26-12-9-16-13-15(7-8-19(16)26)20(27-10-2-3-11-27)14-25-22(28)21-17(23)5-4-6-18(21)24/h4-8,13,20H,2-3,9-12,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIMNCFVDBVUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 385.4 g/mol

Structural Characteristics

The compound features:

- A benzamide backbone.

- Two fluorine atoms at the 2 and 6 positions.

- An indole moiety linked to a pyrrolidine group.

The biological activity of 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The indole structure is known for its ability to bind to multiple receptors, influencing various biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, although further research is needed to elucidate these pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

- In vitro studies have shown that related indole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties:

- Compounds with similar indole and fluorinated structures have demonstrated efficacy against various bacterial strains, indicating a promising area for further exploration.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that indole-based compounds could effectively inhibit cancer cell proliferation through various mechanisms, including receptor modulation and enzyme inhibition .

- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide could interact favorably with target proteins involved in cancer metabolism, suggesting its potential as a therapeutic agent .

Comparative Analysis

Scientific Research Applications

Biological Significance

The structural features of 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide allow it to interact with various biological targets. It is classified as an indole derivative, known for its diverse biological activities, including:

- Antiviral Properties : The compound may exhibit activity against viral infections, potentially through mechanisms that inhibit viral replication or entry into host cells.

- Anticancer Activity : Its ability to modulate cell proliferation and apoptosis pathways positions it as a candidate for cancer therapeutics. The indole moiety is particularly noted for binding affinity to specific receptors involved in cancer biology .

- Antimicrobial Effects : The compound's structure suggests potential efficacy against bacterial and fungal pathogens, making it valuable in developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Anticancer Evaluation : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that modifications in the structure can enhance efficacy against specific tumor types .

- Antiviral Screening : Preliminary evaluations suggest that certain analogs may inhibit viral replication in vitro, warranting further investigation into their mechanisms and potential clinical applications .

- Antimicrobial Testing : Investigations into its antimicrobial properties have revealed promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Fluorine vs. Methoxy/Hydroxy Groups

- Target Compound: The 2,6-difluoro substitution increases lipophilicity (logP ~2.8 estimated) and resistance to oxidative metabolism compared to non-fluorinated analogs.

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : The 3,4-dimethoxy groups enhance hydrogen bonding but reduce metabolic stability (CYP450 demethylation likely). Melting point (90°C) is lower than hydroxy analogs due to reduced crystallinity .

- 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) : The 2-hydroxy group enables intramolecular hydrogen bonding, increasing melting point (96°C) but lowering synthetic yield (34% vs. 80% for Rip-B) due to side reactions .

Fluorinated Benzamides in Patents

- N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide : This compound () shares fluorine substitution but incorporates a triazolo-oxazin moiety, likely targeting kinase inhibition. The 2-chloro-5-fluoro pattern may enhance halogen bonding with receptors compared to the target compound’s 2,6-difluoro arrangement .

Side Chain Modifications

Pyrrolidine/Indoline vs. Simple Amines

- This combination may improve blood-brain barrier penetration compared to simpler phenethylamine side chains (e.g., Rip-B) .

- Thienylmethylthio-Benzamides (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide feature thioether linkages and heterocyclic side chains. These groups enhance hydrophobicity and may target viral proteases, contrasting with the target compound’s amine-rich side chain .

Q & A

Q. What are the common synthetic routes for 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions, starting with fluorinated benzoyl chloride and amine intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) in anhydrous DMF or THF under nitrogen .

- Pyrrolidine/indoline functionalization : Optimize stoichiometry and temperature (e.g., 0–5°C for nucleophilic substitution) to minimize side reactions. Monitor progress via TLC or HPLC with UV detection .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., dihedral angles between fluorophenyl and pyrrolidine groups) using single-crystal diffraction .

- NMR spectroscopy : Use -NMR to verify fluorine positions and - HSQC for correlating indoline and benzamide moieties .

- HPLC-MS : Employ C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for purity analysis (>98%) and mass confirmation .

Q. How can researchers identify the primary biological targets of this compound?

Methodological Answer:

- In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to screen against kinase or GPCR libraries. Prioritize targets with .

- Cellular thermal shift assays (CETSA) : Identify protein targets by monitoring thermal stability shifts in cell lysates after compound treatment .

- Gene knockdown/knockout studies : Validate target relevance using siRNA or CRISPR-Cas9 in relevant cell lines (e.g., cancer or neuronal models) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., antiviral vs. anticancer effects) be systematically addressed?

Methodological Answer:

- Cross-assay validation : Replicate studies in standardized cell lines (e.g., HEK293 for kinases, HepG2 for metabolic activity) with controlled FBS concentrations to reduce variability .

- Metabolite profiling : Use LC-HRMS to identify active metabolites in different biological matrices (e.g., liver microsomes vs. plasma) .

- Dose-response reevaluation : Perform EC/IC curves in parallel assays to distinguish direct effects from off-target interactions .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

- Longitudinal partitioning studies : Measure log (octanol-water) and soil adsorption coefficients () using OECD Test Guideline 121 .

- Aquatic toxicity assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 µM) and monitor mortality, teratogenicity, and oxidative stress biomarkers (e.g., catalase, glutathione) .

- Field simulations : Use mesocosms to track biodegradation pathways via -labeled compound and HPLC-MS/MS metabolite identification .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .

- Continuous flow chemistry : Implement microreactors for amide coupling steps to enhance heat/mass transfer and reduce racemization .

- Chiral chromatography : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns for >99% enantiomeric excess .

Data Contradiction and Validation

Q. What strategies resolve conflicting data on metabolic stability across species (e.g., human vs. rodent liver microsomes)?

Methodological Answer:

- Interspecies CYP450 profiling : Compare metabolic rates using recombinant CYP enzymes (e.g., CYP3A4 vs. CYP2D6) and NADPH cofactors .

- Stable isotope tracing : Incubate with - or -labeled compound to track species-specific oxidation or glucuronidation pathways .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data to predict in vivo exposure differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.